6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde
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Overview
Description
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a chemical compound characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 4-(trifluoromethyl)pyridine as the starting material.
Oxidation: The pyridine ring is oxidized to introduce the aldehyde group at the 6-position. This can be achieved using oxidizing agents such as manganese dioxide (MnO₂) or chromyl chloride (CrO₂Cl₂).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation and hydroxylation processes, often using continuous flow reactors to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation of the aldehyde group can lead to the formation of carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂), chromyl chloride (CrO₂Cl₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reduction: 6-Hydroxy-4-(trifluoromethyl)nicotinol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The hydroxyl group contributes to its solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is unique due to its combination of hydroxyl and trifluoromethyl groups on the pyridine ring. Similar compounds include:
4-(Trifluoromethyl)pyridine: Lacks the hydroxyl group
6-Hydroxynicotinaldehyde: Lacks the trifluoromethyl group
4-(Trifluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of an aldehyde
Biological Activity
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinaldehyde, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a trifluoromethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C7H5F3N2O2
- Molecular Weight : 202.12 g/mol
- IUPAC Name : 6-Hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde
This compound's unique structure suggests that it may exhibit diverse biological activities due to the electron-withdrawing effects of the trifluoromethyl group and the hydroxyl group’s ability to participate in hydrogen bonding.
Antimicrobial Activity
Research has shown that derivatives of nicotinaldehyde, including those with trifluoromethyl substitutions, often display significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus, Escherichia coli | 6–7 mM |
Other derivatives | Bacillus cereus, Pseudomonas aeruginosa | Varies (specific MIC values needed) |
Studies indicate that the introduction of trifluoromethyl groups enhances the antibacterial activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .
Cytotoxic Activity
The cytotoxic properties of this compound have also been explored. Research indicates that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
Cell Line | IC50 Value (µM) |
---|---|
A431 (human epidermoid carcinoma) | 0.29 - 0.90 |
HePG-2 (liver cancer) | Varies (specific IC50 values needed) |
Caco-2 (colon cancer) | Varies (specific IC50 values needed) |
These findings suggest that derivatives with trifluoromethyl substitutions can inhibit cell proliferation effectively, potentially through mechanisms involving DNA intercalation and topoisomerase inhibition .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this have been shown to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and bacterial growth.
- DNA Interaction : The ability to intercalate into DNA or inhibit topoisomerases contributes to their cytotoxic effects.
- Antioxidant Properties : The presence of hydroxyl groups often correlates with antioxidant activity, which may protect cells from oxidative stress .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound. For instance:
- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various naphthyridine derivatives, revealing that those with trifluoromethyl substitutions exhibited superior antibacterial properties against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : A series of nicotinic aldehyde derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines, demonstrating significant inhibition at low concentrations .
Properties
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-6(13)11-2-4(5)3-12/h1-3H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCLOJIMJCNWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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